molecular formula C9H7ClN2O2 B13992796 methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate

methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Cat. No.: B13992796
M. Wt: 210.62 g/mol
InChI Key: ADMOUWBOQGDEIU-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with a chlorine atom at the 5-position and a methyl ester group at the 7-position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSubsequent steps involve the formation of the pyrrole ring and the esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups at the 5-position .

Scientific Research Applications

Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Uniqueness

Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the position of the ester group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-7-5(2-3-11-7)4-6(10)12-8/h2-4,11H,1H3

InChI Key

ADMOUWBOQGDEIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=N1)Cl)C=CN2

Origin of Product

United States

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